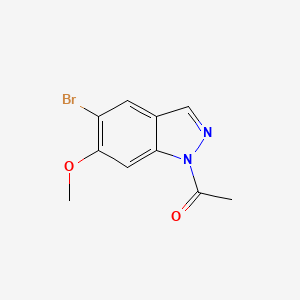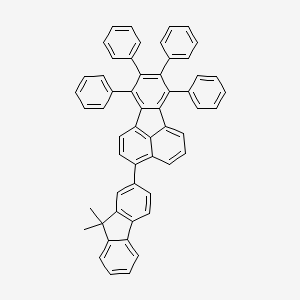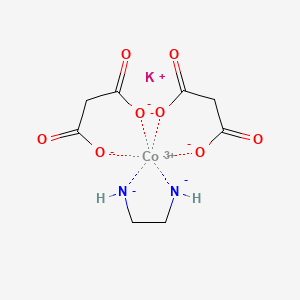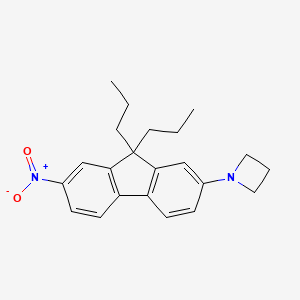
(5-Methylindolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylindolin-3-yl)methanol is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals. The compound this compound features a methyl group at the 5-position of the indole ring and a methanol group at the 3-position, making it a unique structure with potential for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylindolin-3-yl)methanol typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and an appropriate aldehyde or ketone.
Reduction: The resulting indole derivative can be reduced to introduce the methanol group at the 3-position. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by reduction processes. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Methylindolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of different alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitro groups (HNO3), or other electrophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various alcohols, amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
(5-Methylindolin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Methylindolin-3-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects. The exact mechanism depends on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Indole-3-methanol: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
5-Methylindole: Lacks the methanol group at the 3-position, affecting its reactivity and applications.
3-Methylindole: Has a methyl group at the 3-position instead of a methanol group, leading to different chemical behavior.
Uniqueness: (5-Methylindolin-3-yl)methanol is unique due to the presence of both the methyl group at the 5-position and the methanol group at the 3-position
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(5-methyl-2,3-dihydro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-4,8,11-12H,5-6H2,1H3 |
Clé InChI |
LDYPGHOMLRYNPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NCC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)


![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)




![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)



